Product packaging for longifolic acid(Cat. No.:CAS No. 19888-35-8)

longifolic acid

Cat. No.: B1167630
CAS No.: 19888-35-8
Attention: For research use only. Not for human or veterinary use.
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Description

Longifolic Acid is a high-purity chemical reagent intended for laboratory research purposes. Its specific properties and mechanism of action are areas of active investigation in specialized research settings. Researchers value this compound for its potential applications in developing novel synthetic pathways and studying unique molecular interactions. As a key building block in experimental chemistry, it enables the exploration of new compounds with potential activity in various fields. This product is provided as a characterized solid and is suitable for in-vitro study. This product is For Research Use Only (RUO). It is not intended for, and must not be used for, diagnostic or therapeutic procedures in humans or animals. Handling and Storage: Store in a cool, dry place, protected from light. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

CAS No.

19888-35-8

Molecular Formula

C13H21COOH

Synonyms

longifolic acid

Origin of Product

United States

Natural Occurrence and Formation Pathways

Conditions and Factors Influencing Longifolic Acid Formation from Longifolene (B8805489)

The autoxidation of longifolene, leading to the formation of this compound and other products, can occur under various conditions. Research indicates that this process can take place at elevated temperatures, such as 120 °C, as well as at room temperature researchgate.net. The conversion of longifolene into its autoxidation products, including this compound, proceeds via the formation of longifolene oxide as an intermediate researchgate.netcabidigitallibrary.org.

Factors that generally influence the autoxidation of organic compounds, and are likely relevant to longifolene, include temperature, light, oxygen concentration, and the presence of catalysts or inhibitors innocua.net. For instance, the rate of formation of lipid peroxy radicals and hydroperoxides in the autoxidation of linoleic acid is dependent on oxygen availability and temperature innocua.net. While specific detailed studies on the precise impact of each of these factors on this compound yield from longifolene autoxidation are not extensively detailed in the provided search results, the detection of this compound among the products of longifolene autoxidation at both room temperature and 120 °C highlights the influence of temperature on the process researchgate.netcabidigitallibrary.org.

Identification of this compound and Related Autoxidation Products (e.g., Isothis compound)

The identification of this compound and other products resulting from the autoxidation of longifolene is typically achieved through analytical techniques such as gas chromatography researchgate.netcabidigitallibrary.org. Studies investigating the autoxidation of longifolene at 120 °C have detected several products, including longicamphenylone, norlongilactone, isothis compound, this compound, and longifolene-hydroxy ketone researchgate.netcabidigitallibrary.orgmendeley.comnii.ac.jp. Isothis compound is identified as a related autoxidation product of longifolene researchgate.netcabidigitallibrary.orgmendeley.comnii.ac.jpresearchgate.net.

These compounds are identified and differentiated based on their unique chemical properties and chromatographic behavior. For example, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly used to confirm the structures of synthesized or isolated compounds, including those derived from longifolene acs.org.

Chemical Synthesis and Analogues

Methodologies for the Preparation of Longifolic Acid

One notable method for the preparation of this compound involves the controlled autoxidation of longifolene (B8805489). Longifolene, a tricyclic sesquiterpene, serves as a starting material in this process. researchgate.netacs.org Studies have investigated the reaction mechanism of longifolene autoxidation, identifying several products formed under different temperature conditions. researchgate.net

At elevated temperatures, such as 120 °C, the autoxidation of longifolene has been shown to yield this compound among other products, including longicamphenylone, norlongilactone, isothis compound, and longifolene–hydroxy ketone. researchgate.netacs.org The reaction proceeds via the formation of longifolene oxide as an intermediate. researchgate.netacs.org

Research dating back to the mid-20th century also explored the structure of longifolic acids, providing early insights into their chemical nature and methods for their characterization, such as dehydrogenation studies. jst.go.jpscribd.com

Synthetic Routes to this compound Derivatives and Structural Analogues

The carboxylic acid functionality present in this compound provides opportunities for the synthesis of various derivatives through chemical transformations. vulcanchem.com This functional group can participate in reactions such as salt formation with amines, which has been demonstrated with longifolene-derived compounds to produce carboxylates. vulcanchem.com This chemical versatility suggests the potential for this compound to be utilized as a starting material for developing structurally related compounds. vulcanchem.com

Research on structural analogues of this compound often focuses on other sesquiterpenoids, providing context for understanding the chemical space around this class of compounds. vulcanchem.com While the provided information primarily details the synthesis of folic acid analogues nih.govmdpi.commdpi.comnih.govpsu.edugoogle.comgoogle.comnih.govsigmaaldrich.comrsc.orggoogle.comlibretexts.orgcdhb.health.nzwikipedia.org (a distinct class of compounds), the principle of derivatization through reactions of functional groups, as mentioned for this compound's carboxylic acid, is a common approach in organic synthesis. For instance, the synthesis of longifolene-derived primary amine carboxylates has been reported, prepared by reacting a key intermediate derived from longifolene with different carboxylic acids through a neutralization reaction. acs.org This highlights how the longifolene scaffold can be modified to create new compounds with altered functionalities.

Biological Activities and Mechanistic Investigations

Antifungal Properties of Longifolic Acid

This compound has been identified as a compound exhibiting antifungal activity. Research indicates that this compound, along with isothis compound, demonstrates strong antifungal effects.

Spectrum of Antifungal Activity Against Fungal Pathogens

Studies have investigated the antifungal activities of this compound against a panel of fungal species, including wood decay fungi and plant pathogens. The spectrum of activity includes efficacy against Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, and Rhizopus oryzae. While longifolene (B8805489) itself shows minimal to no antifungal activity against these fungi, its autoxidation products, including this compound, exhibit notable effects.

The antifungal activity of this compound and other longifolene autoxidation products has been evaluated at different concentrations, such as 5, 1, and 0.2 µg/cm².

Exploration of Proposed Biological Targets and Mechanisms of Antifungal Action

While the precise mechanisms of antifungal action for this compound are still under investigation, research into other natural antifungal compounds suggests potential avenues. For example, some antifungal agents derived from plants or microorganisms are known to disrupt fungal cell membranes, inhibit protein synthesis, or induce the generation of reactive oxygen species. Further studies are needed to elucidate the specific biological targets and pathways affected by this compound within fungal cells.

Anti-Termite Properties of this compound

This compound has also shown promising activity against termites, demonstrating both termiticidal and antifeedant effects.

Evaluation of Termiticidal Effects

Studies evaluating the anti-termite activities of longifolene and its autoxidation products, including this compound, have shown that the autoxidation products generally exhibit stronger termiticidal activity than longifolene itself against the Japanese subterranean termite (Reticulitermes speratus Kolbe). Termiticidal activity is typically assessed by measuring termite mortality after exposure to the compound.

Assessment of Antifeedant Effects against Termite Species

In addition to termiticidal effects, this compound has demonstrated antifeedant properties against termite species such as Reticulitermes speratus Kolbe. Antifeedant activity is evaluated by assessing the reduction in consumption of treated material, such as cellulose (B213188) paper, by termites. This compound has been observed to cause a lower percentage of cellulose paper weight loss in antifeedant tests.

Investigation of Underlying Mechanisms for Anti-Termite Activity

The anti-termite mechanism of this compound is believed to involve antifeedant activity. This suggests that the compound deters termites from feeding on treated materials, thereby preventing damage. While some compounds may exert toxicity with low antifeedant activity, this compound's mechanism appears to be primarily centered on deterring feeding. Further research is needed to fully understand the molecular targets and pathways involved in the antifeedant action of this compound in termites.

Comparative Bioactivity Studies with Longifolene Autoxidation Products

Studies investigating the biological activities of longifolene and its autoxidation products have revealed notable differences in their efficacy against various organisms, particularly fungi and termites. Longifolene itself has demonstrated limited to negligible antifungal activity against several fungal species. researchgate.netresearchgate.netresearchgate.net In contrast, its autoxidation products, including longicamphenylol, this compound, longifolene oxide, and longifolene-hydroxyketone, have exhibited antifungal properties. researchgate.netresearchgate.netresearchgate.net Specifically, this compound and isothis compound have been identified as possessing strong antifungal activity. researchgate.netresearchgate.netresearchgate.net

Comparative studies against five different fungi—Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, and Rhizopus oryzae—showed that while longifolene had very little to no activity, its autoxidation products were active. researchgate.netresearchgate.net This suggests that the structural modifications occurring during the autoxidation process confer or enhance the antifungal properties.

Compound Trametes versicolor Lenzites betulinus Gloeophyllum trabeum Trichoderma virens Rhizopus oryzae
Longifolene Very little/No activity Very little/No activity Very little/No activity Very little/No activity Very little/No activity
Longicamphenylol Active Active Active Active Active
This compound Strong activity Strong activity Strong activity Strong activity Strong activity
Isothis compound Strong activity Strong activity Strong activity Strong activity Strong activity
Longifolene oxide Active Active Active Active Active
Longifolene-hydroxyketone Active Active Active Active Active

Beyond antifungal effects, the autoxidation products of longifolene have also been evaluated for anti-termite activities against the Japanese subterranean termite (Reticulitermes speratus Kolbe). researchgate.netcabidigitallibrary.org These studies, employing paper disk methods, demonstrated that both longifolene and its autoxidation products exhibited activity against R. speratus. researchgate.netcabidigitallibrary.org Crucially, all the tested autoxidation products displayed stronger termiticidal (termite mortality) and antifeedant (reduction in cellulose paper weight loss) activities compared to longifolene. researchgate.netcabidigitallibrary.org Longifolene-hydroxy ketone was noted as having the strongest anti-termite activity among the autoxidation products examined. researchgate.net

Compound Termiticidal Activity vs. Longifolene Antifeedant Activity vs. Longifolene
Longifolene Baseline Baseline
Longicamphenylone Stronger Stronger
Norlongilactone Stronger Stronger
Longicamphenylol Stronger Stronger
This compound Stronger Stronger
Isothis compound Stronger Stronger
Longifolene oxide Stronger Stronger
Longifolene-hydroxyketone Stronger (Strongest among products) Stronger

These comparative studies highlight that the autoxidation of longifolene leads to the formation of derivatives with enhanced biological activities, particularly in the context of antifungal and anti-termite properties, compared to the parent compound. researchgate.netresearchgate.netresearchgate.netresearchgate.netcabidigitallibrary.org this compound and isothis compound are specifically noted for their potent antifungal effects. researchgate.netresearchgate.netresearchgate.net

Analytical Characterization and Methodological Approaches in Longifolic Acid Research

Application of Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, FTIR)

Spectroscopic methods are crucial for elucidating and confirming the chemical structure of longifolic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of compounds, including sesquiterpenoids like this compound, and are particularly useful for distinguishing stereoisomers. While specific NMR data for this compound were not extensively detailed in the search results, NMR is a standard technique for the structural analysis of organic molecules, providing information on the carbon-hydrogen framework and functional groups. Studies on other compounds, such as folic acid, illustrate the application of ¹H and ¹³C NMR in structural characterization and investigating interactions with other substances. mdpi.comchemicalbook.com

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is commonly used for the structure determination and mass analysis of sesquiterpenoids. vulcanchem.com GC-mass spectrometry (GC-MS) has also been employed in the analysis of longifolene (B8805489) autoxidation products, including this compound, allowing for the detection and identification of components in complex mixtures. researchgate.net MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation. LC-MS and UPLC-MS/MS are powerful techniques for identifying and quantifying compounds in complex matrices. dergipark.org.trthermofisher.comnih.govfssai.gov.in

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is utilized for the identification of functional groups present in a molecule. vulcanchem.com This technique provides a spectrum of infrared absorption bands that correspond to the vibrational modes of the chemical bonds within the compound. While specific FTIR data for this compound were not detailed, studies on other compounds like folic acid demonstrate how FTIR can be used to identify characteristic functional group vibrations, such as N-H bending and C=O stretching, which are indicative of amide and carboxyl groups. rsc.orgnih.gov

Chromatographic Methods for Isolation, Purity Assessment, and Quantification

Chromatographic techniques are indispensable for the separation, purification, purity assessment, and quantification of this compound from various sources or reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. smtasmc.org It is suitable for analyzing soluble compounds. chromatographytoday.com Reversed-phase HPLC is a common mode where the mobile phase is polar and the stationary phase is non-polar, separating compounds based on their hydrophobicity. sigmaaldrich.com HPLC with UV-Vis detection or Mass Spectrometry (MS) can be used to assess the purity of this compound and quantify impurities. HPLC has been applied in the analysis of fatty acids, including the separation of isomers. nih.govhplc.eu

Gas Chromatography (GC): GC is a technique primarily used for the separation of volatile, thermally stable compounds. chromatographytoday.comsigmaaldrich.com While this compound itself might require derivatization to be sufficiently volatile for GC, GC-MS has been used in the analysis of longifolene autoxidation products, including this compound. researchgate.net GC is often coupled with MS for enhanced identification capabilities. sigmaaldrich.com

Thin Layer Chromatography (TLC): TLC is a simple and cost-efficient technique for separating non-volatile mixtures on a thin layer of adsorbent material, such as silica (B1680970) gel. smtasmc.orgsigmaaldrich.com It can be used for initial separation and qualitative analysis. sigmaaldrich.com

Chromatographic methods, often coupled with spectroscopic detectors, are essential for obtaining pure samples of this compound from natural sources or synthetic reactions and for determining its concentration and purity. Techniques like UHPLC-MS/MS offer high sensitivity and speed for the quantification of compounds in complex samples. dergipark.org.trthermofisher.comnih.gov Purity determination can also be achieved through methods like mass balance, which may involve techniques such as HPLC and Karl Fischer titration to quantify the main component and impurities like water. nih.gov

Future Research Directions and Potential Applications

Exploration of Additional Biological Activities Beyond Antifungal and Anti-Termite Effects

While longifolic acid has shown promise as an antifungal and anti-termite agent, its complex sesquiterpenoid structure suggests a broader spectrum of potential biological activities. Future research should focus on screening this compound against a wider range of biological targets. This could include investigations into antibacterial, antiviral, anti-inflammatory, or even anticancer properties, drawing parallels with the diverse bioactivities observed in other sesquiterpenoids. vulcanchem.com Studies on related sesquiterpenoids have revealed antioxidant activities, suggesting this compound may also possess such properties. vulcanchem.com Exploring these additional activities could uncover new therapeutic or industrial applications for this compound.

Development of Advanced Synthetic Strategies for Scalable Production

Currently, this compound can be obtained as an autoxidation product of longifolene (B8805489). researchgate.netresearchgate.net However, for potential large-scale applications, developing efficient and scalable synthetic strategies is crucial. Research in this area could focus on optimizing the autoxidation process or exploring alternative synthetic routes. dntb.gov.ua Given the structural complexity of this compound, advanced organic synthesis techniques or biocatalytic approaches, potentially utilizing engineered microorganisms, could be investigated to achieve higher yields and purity. nih.gov Efficient synthesis would be a critical step in making this compound more accessible for further research and potential commercialization.

In-Depth Mechanistic Elucidation of Observed Biological Activities

Understanding the precise mechanisms by which this compound exerts its antifungal and anti-termite effects is essential for optimizing its use and developing more potent derivatives. Future research should employ biochemical and molecular biology techniques to identify the specific cellular targets and pathways affected by this compound in fungi and termites. This could involve studying its interaction with enzymes, membrane components, or signaling pathways critical for the survival and proliferation of these organisms. A detailed mechanistic understanding would not only enhance the efficacy of this compound as a biopesticide but could also inform the design of novel compounds with improved activity and specificity.

Investigation into Ecological Roles and Environmental Fate of this compound

As a naturally occurring compound derived from conifers, this compound is part of the complex ecological interactions within forest ecosystems. Research is needed to understand its natural ecological roles, such as its potential function in plant defense against pathogens or herbivores. Furthermore, investigating the environmental fate of this compound is crucial for assessing its ecological impact and ensuring sustainable use. This includes studying its persistence in soil and water, its potential for bioaccumulation, and its degradation pathways in the environment. Understanding these aspects will be vital for evaluating the broader environmental implications of utilizing this compound in various applications.

Q & A

Q. How can computational modeling predict this compound’s binding affinity to novel biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against crystal structures from the PDB. Validate with Molecular Dynamics (MD) simulations (≥100 ns) to assess binding stability. Compare results to experimental Surface Plasmon Resonance (SPR) data for correlation .

Cross-Disciplinary Integration

Q. What strategies integrate metabolomics data with this compound’s pharmacological profiles?

  • Methodological Answer : Use untargeted metabolomics (LC-HRMS) to identify altered pathways in treated vs. control models. Apply pathway enrichment analysis (e.g., MetaboAnalyst) and correlate findings with transcriptomic data. Multi-omics integration tools like MixOmics reveal mechanistic insights .

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